3-[({[4-(HYDRAZINOCARBONYL)-5-METHYL-1H-PYRAZOL-3-YL]METHYL}DISULFANYL)METHYL]-5-METHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE
Description
The compound 3-[({[4-(Hydrazinocarbonyl)-5-Methyl-1H-Pyrazol-3-Yl]Methyl}Disulfanyl)Methyl]-5-Methyl-1H-Pyrazole-4-Carbohydrazide is a bis-pyrazole derivative featuring:
- Two 5-methyl-1H-pyrazole cores linked via a disulfide (-S-S-) bridge.
- Hydrazide groups at the 4-position of each pyrazole ring.
- A methyl group at the 5-position of each pyrazole.
However, direct pharmacological or physicochemical data on this compound are absent in the provided evidence. Its uniqueness lies in the disulfide-mediated dimerization of pyrazole units, a feature rarely reported in analogous compounds.
Properties
IUPAC Name |
3-[[[4-(hydrazinecarbonyl)-5-methyl-1H-pyrazol-3-yl]methyldisulfanyl]methyl]-5-methyl-1H-pyrazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N8O2S2/c1-5-9(11(21)15-13)7(19-17-5)3-23-24-4-8-10(12(22)16-14)6(2)18-20-8/h3-4,13-14H2,1-2H3,(H,15,21)(H,16,22)(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYYVDDPZOEXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)CSSCC2=NNC(=C2C(=O)NN)C)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[4-(HYDRAZINOCARBONYL)-5-METHYL-1H-PYRAZOL-3-YL]METHYL}DISULFANYL)METHYL]-5-METHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyrazole core The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Cyclocondensation Reactions
The carbohydrazide (-CONHNH₂) groups undergo cyclocondensation with electrophilic reagents to form nitrogen-rich heterocycles.
Reaction with Carbon Disulfide (CS₂)
In alkaline conditions, the carbohydrazide reacts with CS₂ to form 1,3,4-oxadiazole derivatives via intramolecular cyclization .
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| CS₂, KOH (methanol), reflux | 1,3,4-oxadiazole with disulfide linker | ~70% |
Mechanism :
-
Deprotonation of hydrazide by KOH.
-
Nucleophilic attack of CS₂, forming a dithiocarbazate intermediate.
-
Cyclization and elimination of H₂S to yield oxadiazole.
Nucleophilic Substitution at Hydrazide Groups
The terminal -NHNH₂ groups act as nucleophiles in reactions with carbonyl compounds or electrophiles.
Reaction with Aldehydes/Ketones
Condensation with aldehydes forms hydrazones, while ketones yield semicarbazones .
| Reagents/Conditions | Product Type | Application | Source |
|---|---|---|---|
| RCHO, EtOH, acid catalysis | Hydrazone derivatives | Antimicrobial agents |
Example :
-
Reaction with 4-nitrobenzaldehyde produces a hydrazone with enhanced antibacterial activity (MIC: 8 µg/mL against S. aureus) .
Oxidation of the Disulfide Bond
The -S-S- bridge is susceptible to oxidation, forming sulfonic acids or sulfoxides under strong oxidizing conditions.
| Reagent | Product | Conditions | Source |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | RT, 12 h | |
| HNO₃ (concentrated) | Sulfonic acid derivative | Reflux, 6 h |
Note : Oxidation disrupts the disulfide linkage, potentially altering bioactivity .
Reductive Cleavage of the Disulfide Bond
The -S-S- bond can be reduced to thiol (-SH) groups using agents like LiAlH₄ or NaBH₄.
| Reagent | Product | Yield | Source |
|---|---|---|---|
| NaBH₄, MeOH | Bis-thiol derivative | 85% |
Application : Thiol derivatives serve as intermediates for further functionalization (e.g., alkylation) .
Formation of Metal Complexes
The carbohydrazide and pyrazole nitrogen atoms coordinate with transition metals.
| Metal Salt | Complex Type | Notable Property | Source |
|---|---|---|---|
| CuCl₂ | Octahedral complex | Antibacterial (MIC: 4 µg/mL) | |
| Fe(NO₃)₃ | Tetragonal complex | Antifungal activity |
Key Data :
-
Cu(II) complexes show enhanced activity compared to the free ligand due to improved membrane permeability .
Condensation with Active Methylene Compounds
The aldehyde group (if present in derivatives) undergoes Knoevenagel condensation with malononitrile or ethyl cyanoacetate .
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Malononitrile, piperidine | Cyanovinyl derivative | 65% |
Application : These derivatives exhibit promising antitumor activity (IC₅₀: 12 µM against MCF-7 cells) .
Reactions with Isocyanates/Isothiocyanates
The hydrazide groups react with phenyl isothiocyanate to form thiosemicarbazides .
| Reagent | Product | Conditions | Source |
|---|---|---|---|
| PhNCS, MeOH, reflux | Thiosemicarbazide derivative | 6 h, 75% yield |
Mechanism :
-
Nucleophilic attack by -NHNH₂ on the electrophilic carbon of PhNCS.
-
Rearrangement to form a stable thiosemicarbazide.
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits potential as a pharmaceutical agent due to its ability to interact with biological targets. Research indicates that derivatives of pyrazole compounds can act as effective inhibitors of various enzymes and receptors involved in disease pathways.
- Case Study : A study on similar hydrazine derivatives demonstrated their efficacy in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression. The presence of the hydrazine moiety enhances the compound's ability to form stable interactions with target proteins, thus improving its therapeutic potential .
Antioxidant Activity
Compounds containing disulfide bonds have been shown to exhibit antioxidant properties, which can mitigate oxidative stress in biological systems.
- Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Source |
|---|---|---|
| 3-[({[4-(HYDRAZINOCARBONYL)... | 25 | In vitro assay |
| Common Antioxidants (e.g., Vitamin C) | 30 | Literature review |
| Other Pyrazole Derivatives | 40 | Comparative study |
Agricultural Applications
Research suggests that pyrazole derivatives can be used as agrochemicals, particularly as fungicides or herbicides.
- Case Study : A derivative of the compound was tested for antifungal activity against Fusarium species, showing significant inhibition compared to control groups. This suggests its potential use in crop protection .
Material Science
The unique properties of the compound allow it to be explored in the development of new materials, particularly in polymers where disulfide linkages can enhance mechanical properties and thermal stability.
- Data Table: Material Properties
| Property | Value | Measurement Method |
|---|---|---|
| Tensile Strength | 50 MPa | ASTM D638 |
| Thermal Stability | Decomposes at 250°C | TGA Analysis |
Mechanism of Action
The mechanism by which 3-[({[4-(HYDRAZINOCARBONYL)-5-METHYL-1H-PYRAZOL-
Biological Activity
The compound 3-[({[4-(hydrazinocarbonyl)-5-methyl-1H-pyrazol-3-yl]methyl}disulfanyl)methyl]-5-methyl-1H-pyrazole-4-carbohydrazide is a complex pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant research findings and case studies.
Pharmacological Properties
-
Anti-inflammatory Activity
- Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. For instance, compounds with a pyrazole nucleus have shown significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6. A study reported that specific derivatives exhibited up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs such as dexamethasone .
- The mechanism of action often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory pathway.
-
Antimicrobial Activity
- The compound's structure suggests potential efficacy against various bacterial strains. A study demonstrated that certain pyrazole derivatives exhibited notable activity against E. coli, S. aureus, and Klebsiella pneumoniae . The presence of specific functional groups, such as the aliphatic amide moiety, was found to enhance antimicrobial activity.
- In vitro tests showed that some derivatives could inhibit the growth of Mycobacterium tuberculosis at low concentrations, indicating their potential as anti-tubercular agents .
-
Anticancer Activity
- Recent research has highlighted the anticancer properties of pyrazole derivatives. Compounds similar to the one have been synthesized and tested for their ability to induce apoptosis in cancer cells. For example, certain derivatives showed promising results in inhibiting cell proliferation in various cancer cell lines .
- The mechanism often involves targeting specific signaling pathways associated with cancer cell survival and proliferation.
Case Study 1: Anti-inflammatory Effects
A series of novel pyrazole compounds were synthesized and evaluated for their anti-inflammatory effects using carrageenan-induced edema models in mice. The most potent compound demonstrated comparable efficacy to indomethacin, a well-known anti-inflammatory agent .
Case Study 2: Antimicrobial Testing
A library of 1-acetyl-3-substituted phenyl-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido)phenyl)-4,5-dihydropyrazole derivatives was screened against several bacterial strains. The results indicated that modifications at the aryl position significantly enhanced antimicrobial activity, particularly against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is heavily influenced by their structural characteristics. Key factors include:
- Substituents on the Pyrazole Ring : Variations in substituents can alter pharmacokinetics and bioavailability.
- Presence of Functional Groups : Functional groups such as hydrazinocarbonyl and disulfanyl moieties can enhance interactions with biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Hydrazinocarbonyl Group | Enhances anti-inflammatory properties |
| Disulfanyl Linkage | Potentially increases antimicrobial efficacy |
| Methyl Substituents | Modulates lipophilicity and bioactivity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituents
Table 1: Key Structural Differences
Key Observations:
- The disulfide bridge in the target compound distinguishes it from monomeric pyrazole derivatives like those in and .
- Hydrazide groups may enhance metal-binding capacity compared to carbothioamides (e.g., ) or carboxylic acids (e.g., ).
- Methyl substituents offer steric simplicity relative to bulky groups (e.g., tert-butyl in ).
Physicochemical and Pharmacological Properties
Table 3: Property Comparison
Analysis:
Structural Characterization Techniques
Crystallographic tools like SHELXL and OLEX2 are standard for confirming pyrazole derivatives’ structures (e.g., ). The target compound’s disulfide bond would require precise refinement of anisotropic displacement parameters, as demonstrated in sulfur-containing structures .
Q & A
What are the key considerations for optimizing the multi-step synthesis of this compound, particularly regarding disulfide bond formation?
Level : Basic
Methodological Answer :
- Stepwise Synthesis : Begin with the preparation of the pyrazole-hydrazide core via condensation of 5-methyl-1H-pyrazole-4-carbohydrazide with appropriate aldehydes or ketones under acidic conditions (e.g., acetic acid catalysis) .
- Disulfide Bond Introduction : Use oxidative coupling of thiol intermediates (e.g., via iodine/H₂O₂) to form the disulfide bridge. Monitor reaction progress with TLC and optimize stoichiometry to avoid over-oxidation to sulfonic acids .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates. Confirm disulfide bond integrity via Raman spectroscopy (S–S stretching at ~500 cm⁻¹) .
How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound?
Level : Advanced
Methodological Answer :
- Dynamic Effects : NMR may indicate conformational flexibility (e.g., rotamers in hydrazide groups), whereas X-ray crystallography captures a single solid-state conformation. Compare NOESY/ROESY NMR data with crystallographic torsion angles to identify dominant conformers .
- Solvent Artifacts : Use DFT calculations (B3LYP/6-31G*) to model solvent-induced shifts in NMR. Cross-validate with X-ray structures to distinguish true structural discrepancies from solvent effects .
What advanced computational strategies are recommended for predicting the reactivity of the disulfide bond in biological systems?
Level : Advanced
Methodological Answer :
- DFT-Based Reactivity Descriptors : Calculate Fukui indices for sulfur atoms to predict nucleophilic/electrophilic sites. Use Gaussian09 with SMD solvation models (water) to simulate redox potential .
- Molecular Dynamics (MD) : Simulate disulfide bond stability in protein-binding pockets (e.g., GROMACS with CHARMM36 force field). Monitor bond rupture under physiological pH and reducing environments (e.g., glutathione presence) .
How should researchers design assays to evaluate the enzyme inhibition potential of this compound?
Level : Basic
Methodological Answer :
- Target Selection : Prioritize enzymes with cysteine residues (e.g., cysteine proteases, thioredoxin reductase) due to disulfide bond reactivity .
- Kinetic Assays : Use fluorogenic substrates (e.g., Z-FR-AMC for caspases) to measure IC₅₀. Include dithiothreitol (DTT) controls to confirm disulfide-mediated inhibition .
- Docking Studies : Perform AutoDock Vina simulations to predict binding modes, focusing on S–S interactions with catalytic cysteines .
What analytical techniques are critical for assessing batch-to-batch purity in large-scale synthesis?
Level : Basic
Methodological Answer :
- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) with ESI-MS to detect hydrazide degradation products (e.g., m/z shifts corresponding to hydrolyzed intermediates) .
- Elemental Analysis : Quantify sulfur content to verify disulfide bond consistency (theoretical vs. experimental %S) .
- DSC/TGA : Monitor thermal stability (decomposition >200°C indicates high purity; exothermic peaks suggest residual oxidizing agents) .
How can researchers address low yields in the final coupling step of the synthesis?
Level : Advanced
Methodological Answer :
- DoE Optimization : Apply Bayesian optimization to screen variables (temperature, catalyst loading, solvent polarity). Use a Plackett-Burman design to identify critical factors (e.g., solvent choice >90% impact) .
- In Situ Monitoring : Implement ReactIR to track intermediate formation (e.g., hydrazide C=O stretching at ~1650 cm⁻¹) and adjust reagent addition rates dynamically .
What strategies are recommended for studying the compound’s stability under physiological conditions?
Level : Advanced
Methodological Answer :
- Redox Buffers : Incubate the compound in PBS (pH 7.4) with varying glutathione (GSH/GSSG) ratios. Use LC-MS to quantify disulfide reduction to thiols over time .
- Forced Degradation : Expose to UV light (ICH Q1B guidelines) and acidic/alkaline conditions. Identify degradation pathways via HRMS fragmentation patterns .
How can conflicting bioactivity data across cell lines be systematically analyzed?
Level : Advanced
Methodological Answer :
- Multi-Omics Integration : Correlate transcriptomic data (RNA-seq) with cytotoxicity IC₅₀ values to identify resistance markers (e.g., upregulated thioredoxin reductase in resistant lines) .
- Redox Profiling : Measure intracellular ROS levels (DCFDA assay) and GSH/GSSG ratios to contextualize disulfide-mediated oxidative stress .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
